molecular formula C24H20O2 B14521172 5-([1,1'-Biphenyl]-4-yl)-1-(4-methoxyphenyl)penta-2,4-dien-1-one CAS No. 62643-82-7

5-([1,1'-Biphenyl]-4-yl)-1-(4-methoxyphenyl)penta-2,4-dien-1-one

Cat. No.: B14521172
CAS No.: 62643-82-7
M. Wt: 340.4 g/mol
InChI Key: NJVATGSFZCBQQL-UHFFFAOYSA-N
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Description

“5-([1,1’-Biphenyl]-4-yl)-1-(4-methoxyphenyl)penta-2,4-dien-1-one” is an organic compound that belongs to the class of conjugated dienones. These compounds are characterized by the presence of two double bonds separated by a single bond, which can participate in various chemical reactions. The compound features a biphenyl group and a methoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-([1,1’-Biphenyl]-4-yl)-1-(4-methoxyphenyl)penta-2,4-dien-1-one” typically involves the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Formation of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through an electrophilic aromatic substitution reaction using anisole as the starting material.

    Coupling of the Two Groups: The final step involves coupling the biphenyl and methoxyphenyl groups through a Wittig reaction to form the conjugated dienone structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

“5-([1,1’-Biphenyl]-4-yl)-1-(4-methoxyphenyl)penta-2,4-dien-1-one” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dienone to a saturated ketone or alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or ketones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which “5-([1,1’-Biphenyl]-4-yl)-1-(4-methoxyphenyl)penta-2,4-dien-1-one” exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-3-buten-2-one: A simpler conjugated dienone with similar reactivity.

    1,3-Diphenyl-2-propen-1-one: Another conjugated dienone with a different substitution pattern.

    4-Methoxy-1,2-diphenyl-1-butanone: A related compound with a methoxy group and a different carbon chain length.

Uniqueness

“5-([1,1’-Biphenyl]-4-yl)-1-(4-methoxyphenyl)penta-2,4-dien-1-one” is unique due to its specific substitution pattern and the presence of both biphenyl and methoxyphenyl groups

Properties

CAS No.

62643-82-7

Molecular Formula

C24H20O2

Molecular Weight

340.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-5-(4-phenylphenyl)penta-2,4-dien-1-one

InChI

InChI=1S/C24H20O2/c1-26-23-17-15-22(16-18-23)24(25)10-6-5-7-19-11-13-21(14-12-19)20-8-3-2-4-9-20/h2-18H,1H3

InChI Key

NJVATGSFZCBQQL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC=CC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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